![molecular formula C23H19N3O2 B604375 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol CAS No. 120029-46-1](/img/structure/B604375.png)
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenol group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the methoxyphenyl group: This step often involves a Heck reaction, where the triazole intermediate is coupled with a methoxy-substituted aryl halide under palladium catalysis.
Phenol group attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its triazole ring which is known to exhibit various biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is unique due to its combination of a triazole ring, phenol group, and methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
120029-46-1 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H19N3O2/c1-28-19-14-11-17(12-15-19)13-16-22-24-23(20-9-5-6-10-21(20)27)26(25-22)18-7-3-2-4-8-18/h2-16,27H,1H3/b16-13+ |
InChI Key |
RZHQXFXLIKOEAO-DTQAZKPQSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


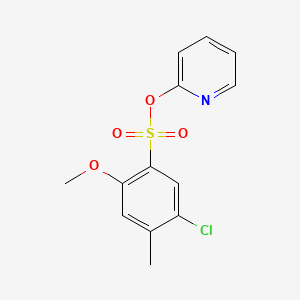
![N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B604293.png)
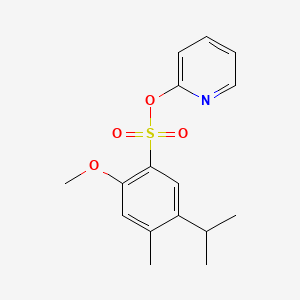
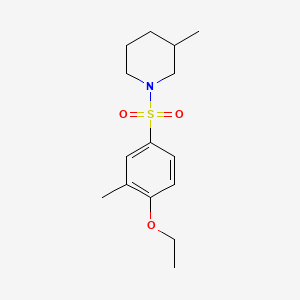
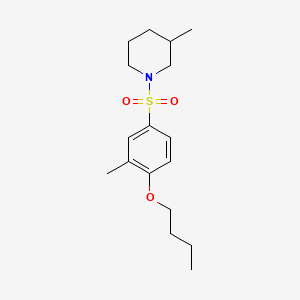
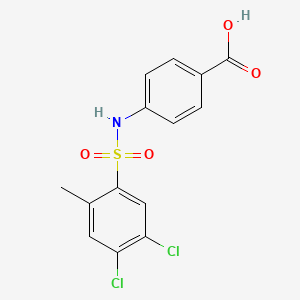
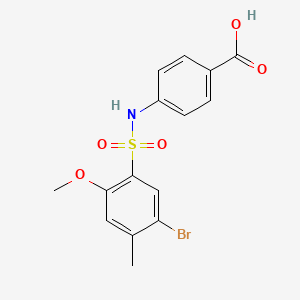

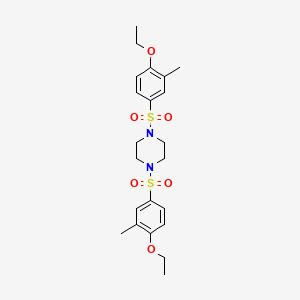
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B604310.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B604313.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B604314.png)
